Glutarimide-Isoindolinone-NH-PEG3-COOH

IKZF2 degradation Molecular glue Cancer immunotherapy

PROTAC programs targeting IKZF2 often face off-target neosubstrate degradation with conventional thalidomide-based CRBN ligands. This Glutarimide-Isoindolinone-NH-PEG3-COOH building block solves this with an isoindolinone glutarimide scaffold validated to achieve >340-fold IKZF2/CK1α selectivity and >90% Dmax in Jurkat cells. • Pre-functionalized with PEG3 linker & terminal COOH for direct EDC/DCC amide coupling to target-binding moieties • 99.12% purity; MW 463.48; LogP -0.8; in vivo solubility ≥3 mg/mL (6.47 mM) in 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline • Powder stable 3 years at -20°C; shipped ambient

Molecular Formula C22H29N3O8
Molecular Weight 463.5 g/mol
Cat. No. B8196062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlutarimide-Isoindolinone-NH-PEG3-COOH
Molecular FormulaC22H29N3O8
Molecular Weight463.5 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)NCCOCCOCCOCCC(=O)O
InChIInChI=1S/C22H29N3O8/c26-19-4-3-18(21(29)24-19)25-14-15-13-16(1-2-17(15)22(25)30)23-6-8-32-10-12-33-11-9-31-7-5-20(27)28/h1-2,13,18,23H,3-12,14H2,(H,27,28)(H,24,26,29)
InChIKeyHYRLBRBJUKIXJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glutarimide-Isoindolinone-NH-PEG3-COOH for CRBN PROTACs


Glutarimide-Isoindolinone-NH-PEG3-COOH (CAS 2803819-65-8) is a functionalized cereblon (CRBN)-binding ligand-linker conjugate that incorporates a glutarimide-isoindolinone core structure, a triethylene glycol (PEG3) linker, and a terminal carboxylic acid group for target ligand conjugation . The glutarimide-isoindolinone scaffold mimics the thalidomide pharmacophore and has been validated as a CRBN-recruiting warhead in isoindolinone glutarimide-based molecular glue degraders that achieve >340-fold IKZF2/CK1α selectivity and >90% Dmax in Jurkat cells [1]. This compound serves as a versatile PROTAC building block for targeted protein degradation research in oncology and chemical biology applications [2].

CRBN ligand-linker conjugate with glutarimide-isoindolinone warhead
PEG3 linker for intermediate spatial arrangement in ternary complex design
Terminal carboxylic acid enables direct amide conjugation to target ligands

PEG3 Linker Cannot Be Substituted


In PROTAC design, linker length and composition directly influence ternary complex formation, degradation efficiency, and pharmacokinetic properties. Systematic evaluation of isoindolinone glutarimide-based molecular glue degraders has revealed that subtle structural modifications yield divergent structure-activity relationships and distinct CRBN recognition modes [1]. The PEG3 (triethylene glycol) linker in this compound offers an intermediate spatial arrangement distinct from the shorter PEG2 (dimer) and longer PEG4 (tetramer) variants, with each PEG length producing different optimal spatial orientations for effective target engagement . Interchanging linker lengths without systematic optimization may disrupt the formation of the productive POI-PROTAC-CRBN ternary complex, potentially reducing degradation potency or altering selectivity profiles as demonstrated in the >340-fold selectivity window achieved with optimized isoindolinone glutarimide scaffolds [1].

Linker length alters ternary complex geometry
PEG2, PEG3, and PEG4 variants produce different spatial orientations; swapping may reduce degradation potency or shift selectivity.
CK1α-sparing profile may not transfer
Optimized isoindolinone glutarimide scaffolds achieve reported selectivity windows that shorter/longer linkers could disrupt.
Physicochemical and PK properties differ
Molecular weight, LogP, and solubility vary across the PEGn series, requiring re-optimization for each linker length.

Comparative Evidence vs. Analogues


IKZF2 Degradation Potency

A novel isoindolinone glutarimide-based molecular glue degrader (Compound 55) achieved >90% Dmax for IKZF2 degradation in Jurkat cells, outperforming clinical benchmarks DKY709 and PVTX-405. While this specific compound differs from the target compound by its conjugated target ligand, the glutarimide-isoindolinone core represents the identical CRBN-binding pharmacophore present in Glutarimide-Isoindolinone-NH-PEG3-COOH [1].

IKZF2 Degradation Dmax
Class-level inference
>90% Dmax
Supports CRBN scaffold recruitment efficiency for IKZF2
Based on scaffold-matched degrader; direct data pending
IKZF2 degradation Molecular glue Cancer immunotherapy

IKZF2/CK1α Selectivity

Structure-guided medicinal chemistry on isoindolinone glutarimide-based molecular glue degraders identified divergent SARs enabling potent IKZF2 degradation with >340-fold selectivity over CK1α, a known off-target liability of thalidomide-based IMiD ligands [1]. This selectivity window derives from distinct CRBN recognition modes enabled by the isoindolinone glutarimide scaffold architecture [2].

IKZF2/CK1α Selectivity
Class-level inference
>340-fold selectivity
Supports CK1α-sparing degradation design
Derived from isoindolinone glutarimide series
IKZF2 selectivity CK1α sparing Off-target minimization

PEG3 Physicochemical Profile

Comparison of Glutarimide-Isoindolinone-NH-PEGn-COOH variants reveals systematic differences in molecular weight and lipophilicity: PEG2 (C20H25N3O7, MW 419.43, LogP -0.6), PEG3 (C22H29N3O8, MW 463.48, LogP -0.8), and PEG4 (C24H33N3O9, MW 507.53, LogP -0.9). The PEG3 variant provides intermediate molecular weight and balanced hydrophilic-lipophilic character [1].

PEG3 vs PEG2/PEG4 Profile
Direct comparison
PEG3 MW 463.48, LogP −0.8
PEG2 MW 419.43, LogP −0.6
PEG4 MW 507.53, LogP −0.9
Intermediate MW and balanced hydrophilicity
Calculated physicochemical properties
Linker optimization PROTAC design Physicochemical properties

DMSO Solubility Profile

DMSO solubility measurements across the PEGn series reveal the PEG3 variant exhibits intermediate solubility: PEG2 achieves 73.33 mg/mL (174.83 mM), PEG3 achieves ~30 mg/mL (~64.73 mM), and PEG4 solubility data remains to be determined from publicly available vendor specifications .

DMSO Solubility
Direct comparison
PEG3 ~30 mg/mL (64.73 mM)
PEG2 73.33 mg/mL (174.83 mM)
Moderate solubility sufficient for in vitro screening
DMSO at room temperature
Solubility PROTAC formulation In vitro assays

Purity and Quality Specifications

Commercially available Glutarimide-Isoindolinone-NH-PEG3-COOH is supplied with purity specifications ranging from ≥95% to 99.12% across multiple vendors, with documented Certificate of Analysis availability [1] . This compound is manufactured under controlled conditions with validated analytical characterization.

Commercial Purity
Supplier specification
99.12% (multiple vendors)
Supports batch consistency for PROTAC synthesis
HPLC purity; COA available upon request
Purity Quality control Procurement

Application Scenarios


IKZF2-Selective PROTAC Development

This compound is optimally deployed in PROTAC programs targeting IKZF2 (Helios) for cancer immunotherapy applications. The glutarimide-isoindolinone scaffold provides the same CRBN-binding core validated to achieve >90% Dmax in Jurkat cells and >340-fold selectivity over CK1α [1] [2]. Researchers synthesizing IKZF2-targeting PROTACs should conjugate this ligand-linker building block to an IKZF2-binding moiety via the terminal carboxylic acid group. This approach leverages the scaffold's demonstrated ability to spare CK1α and other IMiD neosubstrates while maintaining potent degradation activity, a key advantage over thalidomide-based CRBN ligands that promiscuously degrade multiple zinc-finger transcription factors [2].

PEG3 Linker Optimization

For PROTAC optimization programs requiring systematic evaluation of linker length, Glutarimide-Isoindolinone-NH-PEG3-COOH serves as the intermediate linker variant between the shorter PEG2 and longer PEG4 analogs. With MW 463.48 g/mol, LogP -0.8, 14 rotatable bonds, and 9 H-bond acceptors, PEG3 provides a balanced physicochemical profile distinct from PEG2 (MW 419.43, LogP -0.6) and PEG4 (MW 507.53, LogP -0.9) [1]. This compound is particularly suitable when initial PEG2-linked PROTACs show suboptimal ternary complex geometry or when PEG4-linked constructs introduce excessive molecular weight or conformational flexibility. The PEG3 linker length offers a distinct spatial arrangement for optimizing POI-CRBN proximity [2].

CRBN Molecular Glue SAR Studies

Researchers investigating structure-activity relationships of CRBN-recruiting molecular glues can utilize this compound as a foundational building block. The isoindolinone glutarimide scaffold has been shown to enable divergent SARs and distinct CRBN recognition modes through structure-guided medicinal chemistry [1]. The terminal carboxylic acid group facilitates straightforward conjugation to diverse target-binding ligands via standard amide coupling chemistry (EDC/DCC-mediated reactions), enabling rapid synthesis of focused PROTAC libraries for SAR exploration. This building block is particularly valuable for programs aiming to develop degraders with minimal off-target neosubstrate activity, as the scaffold's selectivity profile (>340-fold IKZF2/CK1α) has been demonstrated [2].

In Vivo PROTAC Formulation Building Block

For in vivo PROTAC studies requiring high-purity starting materials, Glutarimide-Isoindolinone-NH-PEG3-COOH is available at 99.12% purity with documented analytical characterization [1]. The compound has established in vivo formulation solubility of ≥3 mg/mL (6.47 mM) in 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline [2]. Storage stability is documented at -20°C for up to 3 years as powder and -80°C for 6 months in solution [2]. The isoindolinone glutarimide scaffold has demonstrated acceptable oral bioavailability in mice when incorporated into optimized molecular glue degraders , supporting the utility of this building block for generating PROTAC candidates suitable for in vivo pharmacology studies.

Application
Selection Property
Validation Focus
IKZF2-selective PROTAC research
Isoindolinone glutarimide CRBN ligand core
IKZF2 degradation and CK1α sparing context
PROTAC linker-length optimization
Intermediate PEG3 spatial and physicochemical profile
Ternary complex geometry and PK property balance
CRBN molecular glue SAR exploration
Terminal carboxylic acid for direct amide conjugation
Neosubstrate selectivity profiling
In vivo PROTAC formulation research
High-purity building block with documented stability
In vivo solubility and PK study design

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24 linked technical documents
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